1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a pyrrolidine ring and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or aldehyde, followed by cyclization with a nitrogen source such as hydrazine or an azide . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl and pyrrolidine groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidine rings .
Scientific Research Applications
1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole include other triazole derivatives and pyrrolidine-containing heterocycles. Examples include:
- 1-Phenyl-1H-1,2,4-triazole
- 5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
- 1-Phenyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its fused triazole and pyrrolidine rings, along with the phenyl group, contribute to its potential as a versatile and bioactive molecule .
Properties
Molecular Formula |
C12H14N4 |
---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
1-phenyl-5-pyrrolidin-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C12H14N4/c1-2-5-10(6-3-1)16-12(14-9-15-16)11-7-4-8-13-11/h1-3,5-6,9,11,13H,4,7-8H2 |
InChI Key |
JVQYLWYXJOZZLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.